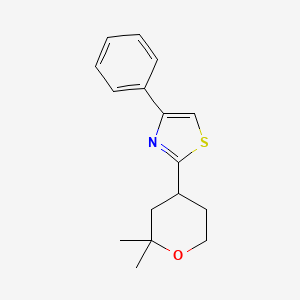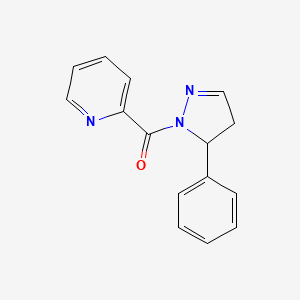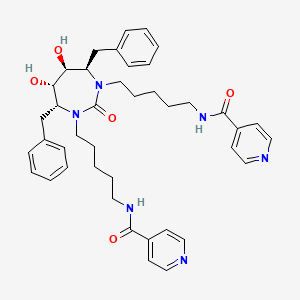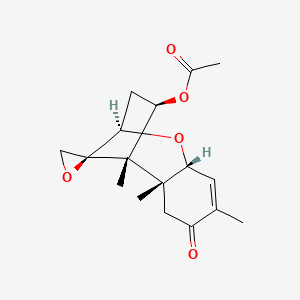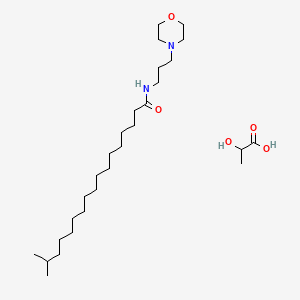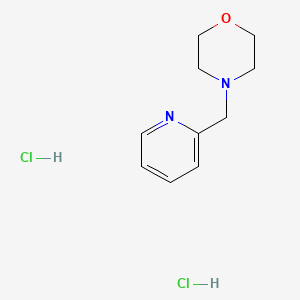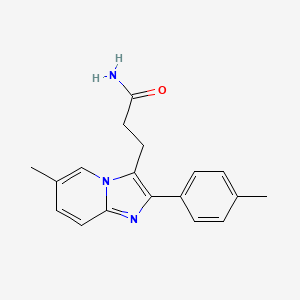
Imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-méthyl-2-(4-méthylphényl)-imidazo(1,2-a)pyridine-3-propanamide est un composé hétérocyclique appartenant à la classe des imidazo[1,2-a]pyridines. Cette classe de composés est connue pour ses diverses activités biologiques et a été largement étudiée pour ses applications thérapeutiques potentielles. Le composé présente une structure bicyclique fusionnée, ce qui contribue à sa stabilité et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-méthyl-2-(4-méthylphényl)-imidazo(1,2-a)pyridine-3-propanamide peut être réalisée par différentes voies de synthèse. Une méthode courante implique la condensation de la 2-aminopyridine avec un aldéhyde approprié, suivie d'étapes de cyclisation et de fonctionnalisation. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que l'éthanol ou l'acétonitrile, et de catalyseurs comme l'acide p-toluènesulfonique ou l'acide trifluoroacétique .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements et à une pureté plus élevés. L'utilisation de systèmes automatisés réduit également le risque d'erreur humaine et améliore la sécurité pendant la production .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-méthyl-2-(4-méthylphényl)-imidazo(1,2-a)pyridine-3-propanamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote du cycle imidazo.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de l'imidazo[1,2-a]pyridine, qui peuvent présenter différentes activités biologiques .
Applications De Recherche Scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Etudié pour ses propriétés antimicrobiennes et antivirales.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 6-méthyl-2-(4-méthylphényl)-imidazo(1,2-a)pyridine-3-propanamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou interférer avec la réplication des agents pathogènes. Les voies exactes peuvent varier en fonction de l'application spécifique et du système biologique impliqué .
Mécanisme D'action
The mechanism of action of imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact pathways can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- Imidazo[1,2-a]pyridine-3-carboxamide
- Acide imidazo[1,2-a]pyridine-3-acétique
- Imidazo[1,2-a]pyridine-3-yl-méthanol
Unicité
Le 6-méthyl-2-(4-méthylphényl)-imidazo(1,2-a)pyridine-3-propanamide est unique en raison de son schéma de substitution spécifique, qui peut influencer son activité biologique et sa réactivité chimique. Cela en fait un composé précieux pour la recherche et le développement ciblés .
Propriétés
Numéro CAS |
88965-07-5 |
|---|---|
Formule moléculaire |
C18H19N3O |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C18H19N3O/c1-12-3-6-14(7-4-12)18-15(8-9-16(19)22)21-11-13(2)5-10-17(21)20-18/h3-7,10-11H,8-9H2,1-2H3,(H2,19,22) |
Clé InChI |
LDTZCKYNCKJHAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



